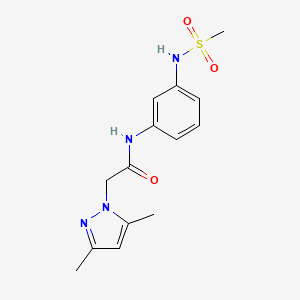
2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3-methanesulfonamidophenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3-methanesulfonamidophenyl)acetamide, also known as DMPA, is a synthetic pyrazole-based compound that has been used in scientific research for its various biochemical, physiological, and pharmacological effects. DMPA has been studied in various laboratory experiments and clinical trials, and has been found to have a wide range of applications in the scientific research field.
作用机制
The mechanism of action of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3-methanesulfonamidophenyl)acetamide is not fully understood, however, it is believed to act as an inhibitor of certain enzymes involved in the metabolism of drugs. In addition, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3-methanesulfonamidophenyl)acetamide is thought to act as an agonist of certain receptors, which may lead to the biochemical and physiological effects observed in laboratory experiments and clinical trials.
Biochemical and Physiological Effects
2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3-methanesulfonamidophenyl)acetamide has been found to have a wide range of biochemical and physiological effects in laboratory experiments and clinical trials. In particular, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3-methanesulfonamidophenyl)acetamide has been found to inhibit the metabolism of certain drugs, as well as to modulate the activity of certain enzymes and receptors. In addition, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3-methanesulfonamidophenyl)acetamide has been found to have anti-inflammatory, anti-cancer, and anti-oxidant effects, as well as to modulate the activity of certain signaling pathways.
实验室实验的优点和局限性
The use of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3-methanesulfonamidophenyl)acetamide in laboratory experiments has several advantages. First, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3-methanesulfonamidophenyl)acetamide is relatively easy to synthesize and can be done in a laboratory setting. Second, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3-methanesulfonamidophenyl)acetamide has a wide range of biochemical and physiological effects, which makes it useful for studying the effects of drugs and other compounds in laboratory experiments. Finally, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3-methanesulfonamidophenyl)acetamide is relatively safe and has few side effects.
However, there are also some limitations to the use of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3-methanesulfonamidophenyl)acetamide in laboratory experiments. For example, the mechanism of action of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3-methanesulfonamidophenyl)acetamide is not fully understood, which can make it difficult to interpret the results of laboratory experiments. In addition, the effects of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3-methanesulfonamidophenyl)acetamide on certain enzymes and receptors may not be the same in all organisms, which can make it difficult to extrapolate the results of laboratory experiments to humans.
未来方向
The use of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3-methanesulfonamidophenyl)acetamide in scientific research is still in its early stages, and there are many potential future directions for research. For example, further research is needed to better understand the mechanism of action of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3-methanesulfonamidophenyl)acetamide and to determine the effects of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3-methanesulfonamidophenyl)acetamide on different enzymes and receptors in different organisms. In addition, further research is needed to explore the potential therapeutic applications of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3-methanesulfonamidophenyl)acetamide, such as in the treatment of cancer and other diseases. Finally, further research is needed to determine the safety and efficacy of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3-methanesulfonamidophenyl)acetamide in humans.
合成方法
2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3-methanesulfonamidophenyl)acetamide can be synthesized through a multi-step process involving the reaction of 3-methanesulfonamido-phenylacetic acid with 3,5-dimethyl-1H-pyrazol-1-yl-bromide. The reaction of these two compounds produces a salt, which is then converted to a base and then reacted with a suitable acid to form a salt of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3-methanesulfonamidophenyl)acetamide. This method of synthesis is relatively simple and can be done in a laboratory setting.
科学研究应用
2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3-methanesulfonamidophenyl)acetamide has been used in various scientific research applications, such as in the study of drug metabolism and pharmacokinetics, as well as in the study of the biochemical and physiological effects of drugs. 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3-methanesulfonamidophenyl)acetamide has also been used in cell culture studies, as well as in animal studies. In addition, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3-methanesulfonamidophenyl)acetamide has been used in the study of the structure and function of enzymes and proteins, as well as in the study of signal transduction pathways.
属性
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)-N-[3-(methanesulfonamido)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3S/c1-10-7-11(2)18(16-10)9-14(19)15-12-5-4-6-13(8-12)17-22(3,20)21/h4-8,17H,9H2,1-3H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIQLOVVTLZWWMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NC2=CC(=CC=C2)NS(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3-methanesulfonamidophenyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(1H-pyrazol-3-yl)phenyl]pyridine-2-carboxamide](/img/structure/B6577639.png)
![N-[4-(1H-pyrazol-3-yl)phenyl]pentanamide](/img/structure/B6577641.png)
![2-(1H-indol-3-yl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide](/img/structure/B6577657.png)
![2-methyl-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide](/img/structure/B6577670.png)
![2-(2-chloro-6-fluorophenyl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide](/img/structure/B6577672.png)
![3,5-dimethoxy-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide](/img/structure/B6577676.png)
![3,3-dimethyl-N-[4-(1H-pyrazol-3-yl)phenyl]butanamide](/img/structure/B6577679.png)
![3-methyl-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide](/img/structure/B6577682.png)
![N-[4-(1H-pyrazol-3-yl)phenyl]-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B6577689.png)
![1-methanesulfonyl-N-[4-(1H-pyrazol-3-yl)phenyl]piperidine-4-carboxamide](/img/structure/B6577703.png)
![7-[2-(1,3-benzoxazol-2-ylsulfanyl)ethyl]-3-methyl-8-(piperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6577708.png)
![1-benzyl-3-{3-[4-(dimethylamino)phenyl]propyl}urea](/img/structure/B6577725.png)
![1-(3-chlorophenyl)-3-{3-[4-(dimethylamino)phenyl]propyl}urea](/img/structure/B6577728.png)
![7-methoxy-3-[2-(phenylamino)-1,3-thiazol-4-yl]-2H-chromen-2-one](/img/structure/B6577732.png)